N-(4-chlorophenethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-chlorophenethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar triazole derivatives has led to the synthesis of various compounds with potential antioxidant, antimicrobial, and anticancer properties. The synthesis involves specific reactions that yield new derivatives characterized by their unique structural and chemical properties. For instance, the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives has been reported, which were evaluated for their antioxidant and antiradical activities (Bekircan et al., 2008). These compounds were synthesized through the treatment of specific precursors with selected aldehydes, showcasing the versatility of triazole chemistry in creating compounds with desired biological activities.
Biological Activity
The exploration of triazole derivatives for biological applications has been a significant area of interest. Novel compounds have been synthesized with the aim of investigating their antimicrobial and antitumor activities. For example, research has synthesized and evaluated heterocyclic aryl monoazo organic compounds containing selenium for their antioxidant, antitumor, and antimicrobial activities. These compounds showed high efficiency based on in vitro screening, highlighting the potential of triazole derivatives in developing new therapeutic agents (Khalifa et al., 2015).
Antagonist and Radiotracer Development
Triazole derivatives have also been investigated for their potential as antagonists and radiotracers in studying cannabinoid receptors. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a PET radiotracer for studying CB1 cannabinoid receptors demonstrates the application of triazole chemistry in developing tools for medical imaging and receptor studies (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c1-31-20-6-2-5-19(14-20)29-22(17-4-3-12-25-15-17)21(27-28-29)23(30)26-13-11-16-7-9-18(24)10-8-16/h2-10,12,14-15H,11,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVQUFBSJRGSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.